molecular formula C6H10O3 B1212611 (R)-2-Oxo-3-methylpentanoate CAS No. 61748-89-8

(R)-2-Oxo-3-methylpentanoate

Cat. No. B1212611
CAS RN: 61748-89-8
M. Wt: 130.14 g/mol
InChI Key: JVQYSWDUAOAHFM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-methyl-2-oxovaleric acid is the (R)-enantiomer of 3-methyl-2-oxovaleric acid. It is an enantiomer of a (S)-3-methyl-2-oxovaleric acid.

Scientific Research Applications

1. Effects on Brain Enzyme Activity

(R)-2-Oxo-3-methylpentanoate has been studied for its effects on various brain enzymes. It competitively inhibits fatty acid synthetase activity, suggesting potential impacts on brain lipid metabolism. However, it does not significantly inhibit acetyl-CoA carboxylase and has no competitive effect on citrate synthase activity (Clark & Land, 1974).

2. Influence on Insulin Secretion

In islets, branched-chain 2-oxoacid transamination, involving (R)-2-Oxo-3-methylpentanoate, plays a role in insulin secretion. This process appears to be crucial for the stimulation of insulin secretion, highlighting the compound's importance in glucose metabolism (Pizarro-Delgado et al., 2009).

3. Analytical Applications

The compound has been used in the development of analytical methods for determining enantiomer concentrations in physiological fluids, aiding in isotope enrichment analysis. This is especially relevant in the study of diseases like diabetes mellitus and maple syrup urine disease (Schadewaldt et al., 1996).

4. Application in Organic Synthesis

(R)-2-Oxo-3-methylpentanoate is used in the synthesis of various natural products and pharmaceutical compounds. It serves as a key intermediate in synthetic routes, demonstrating its utility in organic chemistry (Hamad & Schinzer, 2000).

5. Role in Wine Aroma

The enantiomers of ethyl 2-hydroxy-4-methylpentanoate, closely related to (R)-2-Oxo-3-methylpentanoate, significantly contribute to the aroma profile of wines. Their presence and ratio influence the perception of fruity aromas, underlining the compound's importance in food science (Lytra et al., 2012).

properties

CAS RN

61748-89-8

Product Name

(R)-2-Oxo-3-methylpentanoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3R)-3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI Key

JVQYSWDUAOAHFM-SCSAIBSYSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)C(=O)O

SMILES

CCC(C)C(=O)C(=O)O

Canonical SMILES

CCC(C)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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